4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine
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Overview
Description
4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves multi-step reactions. One common method includes the condensation of 2-methylimidazo[1,2-b]pyridazine with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can be compared with other imidazo[1,2-b]pyridazine derivatives:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of pharmaceuticals.
Imidazo[4,5-b]pyridine: Studied for its potential in treating infectious diseases.
These compounds share similar core structures but differ in their functional groups and specific biological activities, making each unique in its applications and properties.
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-b]pyridazin-6-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14N4OS/c1-9-8-16-11(13-9)3-2-10(14-16)12(17)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3 |
InChI Key |
YPNYJMHIPFXHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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